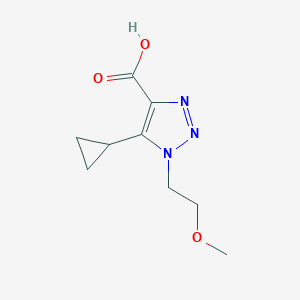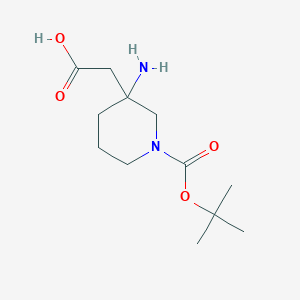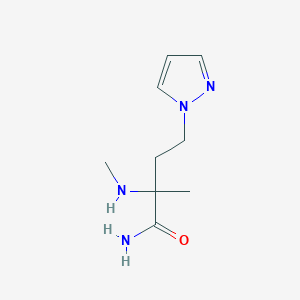
2-(Tributylstannyl)-4-(trifluoromethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tributylstannyl)-4-(trifluoromethyl)thiazole is a compound that features both a trifluoromethyl group and a tributylstannyl group attached to a thiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. The tributylstannyl group is often used in organic synthesis, particularly in Stille coupling reactions, making this compound a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a catalyst, such as a palladium complex, and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as distillation or chromatography, to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group, although this reaction is less common.
Substitution: The tributylstannyl group can be replaced by other groups through nucleophilic substitution reactions, often facilitated by a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Palladium-catalyzed Stille coupling reactions are commonly used, with reagents such as organohalides and organostannanes.
Major Products:
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: De-trifluoromethylated thiazole derivatives.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Tributylstannyl)-4-(trifluoromethyl)thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability. The tributylstannyl group can facilitate the formation of carbon-carbon bonds through Stille coupling reactions, making the compound a valuable tool in synthetic organic chemistry .
Comparación Con Compuestos Similares
2-(Tributylstannyl)oxazole: Similar in structure but with an oxazole ring instead of a thiazole ring.
2-(Tributylstannyl)-4-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a thiazole ring.
2-(Tributylstannyl)-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
Uniqueness: 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole is unique due to the presence of both the trifluoromethyl and tributylstannyl groups on a thiazole ring. This combination imparts distinct reactivity and stability properties, making it a versatile intermediate in various chemical reactions and applications .
Propiedades
Número CAS |
2168559-42-8 |
|---|---|
Fórmula molecular |
C16H28F3NSSn |
Peso molecular |
442.2 g/mol |
Nombre IUPAC |
tributyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]stannane |
InChI |
InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-1-9-2-8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
Clave InChI |
NGTMMEPBAPUXRE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)


![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)






